

NMR Signal Assignments for Vecuronium Bromide and Intermediates

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Compound Focus: Vecuronium Bromide

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The tables below summarize the complete NMR signal assignments from a 2021 crystallographic and spectroscopic study [1] [2] [3]. The researchers performed a complete NMR characterization (^1H , ^{13}C , ^{15}N) of **Vecuronium bromide** and its advanced synthetic intermediates, filling a significant gap in the existing literature.

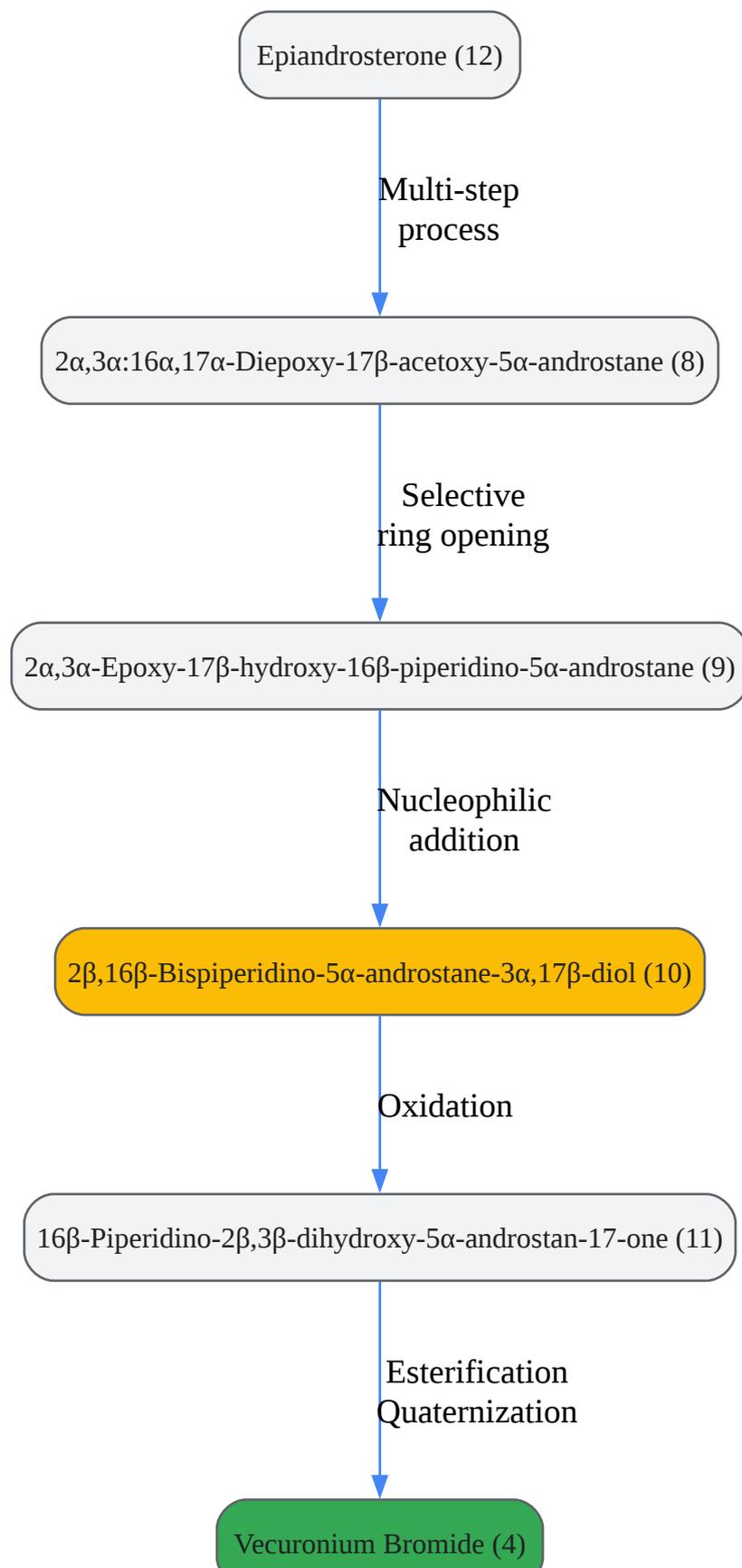
Table 1: Summary of Compounds and NMR Data

Compound Name / Structure	Type of NMR Data Available	Key Findings / Significance
Vecuronium Bromide (4)	Complete ^1H , ^{13}C , and ^{15}N NMR signal assignment [1].	Provides a modern and full spectroscopic characterization of the final active pharmaceutical ingredient (API).
2 β ,16 β -Bispiperidino-5 α -androstane-3 α ,17 β -diol (10)	Complete ^1H , ^{13}C , and ^{15}N NMR signal assignment; Single-crystal X-ray diffraction structure [1] [2].	This is the first advanced intermediate with all stereocenters in the final configuration. The X-ray structure allowed for definitive stereochemical assignment.
2 α ,3 α :16 α ,17 α -Diepoxy-17 β -acetoxy-5 α -androstane (8)	NMR data [1].	A key starting intermediate in the synthetic pathway.

Compound Name / Structure	Type of NMR Data Available	Key Findings / Significance
2 α ,3 α -Epoxy-17 β -hydroxy-16 β -piperidino-5 α -androsterone (9)	NMR data [1].	An intermediate in the synthetic pathway.
16 β -Piperidino-2 β ,3 β -dihydroxy-5 α -androstan-17-one (11)	NMR data [1].	An intermediate in the synthetic pathway.

Table 2: Synthetic Pathway from Epiandrosterone to Vecuronium Bromide

The synthesis starts from the commercially available **epiandrosterone (12)** [1]. The following diagram illustrates the optimized pathway to produce **Vecuronium bromide** and the characterized intermediates (8, 9, 10, 11).



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*Synthetic pathway to **Vecuronium bromide** and characterized intermediates [1].*

Detailed Experimental Protocols

The 2021 study provides specific details on the synthesis and characterization methods.

1. Synthetic Procedure The synthesis began with commercially available **3 β -hydroxy-5 α -androstan-17-one (epiandrosterone)**. The researchers implemented some modifications to a traditional synthetic procedure to obtain **Vecuronium bromide** and the advanced intermediates (8-11) [1]. The key steps are outlined in the workflow above.

2. NMR Spectroscopy Experimental Parameters For the comprehensive NMR characterization, the following experimental conditions were used [1]:

- **Instrumentation:** NMR spectra were recorded on a spectrometer operating at **400 MHz for ^1H , 100 MHz for ^{13}C , and 40 MHz for ^{15}N** .
- **Solvent:** Deuteriochloroform (CDCl_3) was used.
- **Chemical Shift Referencing:** ^1H and ^{13}C chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual protonated solvent signal.
- **^{15}N NMR:** ^{15}N chemical shifts were measured indirectly and are reported relative to an external standard of nitromethane.

3. X-ray Crystallography Single crystals of the key intermediate **2 β ,16 β -bispiperidino-5 α -androstan-3 α ,17 β -diol (10)** were obtained. The crystal structure was solved using Olex2 and refined with the SHELXL program. This analysis allowed for the complete stereochemical assignment of its stereocenters [1].

Important Context for Researchers

- **Historical Data:** A prior complete assignment of ^1H and ^{13}C NMR resonances for **Vecuronium bromide** itself was reported in 1998, and its molecular structure was first determined by SC-XRD

analysis in 1991 [1] [4]. The 2021 study builds upon and supersedes this older data with a more comprehensive analysis.

- **Structural Nuance:** The 1991 study noted that the A ring of **Vecuronium bromide** in the crystal structure shows an axial conformation for the acetoxy and piperidinyl substituents, which is also present in solution. This conformation changes after protonation of the piperidinyl group [4].

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References

1. Vecuronium bromide and its advanced intermediates: A crystallographic and spectroscopic study - ScienceDirect [[sciencedirect.com](https://www.sciencedirect.com)]
2. Vecuronium bromide and its advanced intermediates [pubmed.ncbi.nlm.nih.gov]
3. Vecuronium bromide and its advanced intermediates [[ovid.com](https://www.ovid.com)]
4. Molecular structure of vecuronium bromide, a neuromuscular blocking agent. Crystal structure, molecular mechanics and NMR investigations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

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